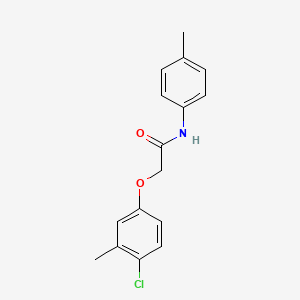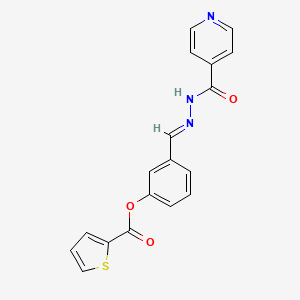![molecular formula C16H19N3O2 B5729425 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the family of acrylonitrile derivatives, and it has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and proteins in cells. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus, making it a potential candidate for antiviral therapy. Additionally, 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it an ideal candidate for drug discovery and development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its biological effects. Additionally, 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to exhibit cytotoxicity at high concentrations, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological effects. This could lead to the development of more potent and selective 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile derivatives for drug discovery. Another potential direction is to investigate its potential applications in organic electronics and optoelectronics. This could lead to the development of new materials with unique electronic properties for various applications. Finally, further studies are needed to evaluate the safety and toxicity of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile, which is essential for its potential use in clinical applications.
Méthodes De Synthèse
The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile involves the reaction of 4-(dimethylamino)benzaldehyde with 4-morpholinecarboxylic acid to form the corresponding imine intermediate. The imine intermediate is then reacted with acrylonitrile to produce 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile. The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been optimized by various researchers to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. 3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile has also been studied for its potential applications in organic electronics and optoelectronics due to its unique electronic properties.
Propriétés
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18(2)15-5-3-13(4-6-15)11-14(12-17)16(20)19-7-9-21-10-8-19/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKFKBTENQBOP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-(dimethylamino)phenyl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)


![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)


![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)